2,4,5-Trifluorobenzaldehyde

Catalog No.
S752355
CAS No.
165047-24-5
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzaldehyde

CAS Number

165047-24-5

Product Name

2,4,5-Trifluorobenzaldehyde

IUPAC Name

2,4,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H

InChI Key

CYIFJRXFYSUBFW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C=O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=O

Organic Synthesis

,4,5-TFB serves as a versatile building block in organic synthesis due to its combination of reactivity and stability. The presence of fluorine atoms alters its electronic properties, making it more reactive than unsubstituted benzaldehyde in certain reactions while maintaining good stability. This allows for the introduction of the trifluoromethyl group (-CF3) into various complex molecules, leading to diverse applications in pharmaceuticals, materials science, and other fields.

One prominent example involves the synthesis of (R)-selegiline, a drug used to treat Parkinson's disease. 2,4,5-TFB acts as a crucial precursor in the enantioselective synthesis of this drug, highlighting its potential in pharmaceutical development [].

Similarly, 2,4,5-TFB finds use in the synthesis of other biologically active molecules, such as (S)-benzphetamine, an anti-obesity agent, and (S)-sitagliptin, an anti-diabetic drug []. Its versatile reactivity enables the creation of various functional groups and complex structures, making it a valuable tool in medicinal chemistry research.

Material Science

The unique properties of 2,4,5-TFB, including its thermal stability, chemical resistance, and specific electronic interactions, make it a potential candidate for various material science applications. Researchers are exploring its use in the development of:

  • Organic electronics: 2,4,5-TFB can be incorporated into the design of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to tune electrical properties and improve device performance [].
  • Liquid crystals: The introduction of the trifluoromethyl group can influence the liquid crystalline behavior of 2,4,5-TFB derivatives, potentially leading to the development of new materials for display technologies [].
  • Polymers: 2,4,5-TFB can be used as a building block in the synthesis of functional polymers with specific properties, such as improved thermal stability and electrical conductivity, for various applications [].

2,4,5-Trifluorobenzaldehyde is an aromatic aldehyde characterized by the presence of three fluorine atoms at the 2, 4, and 5 positions of the benzene ring. Its molecular formula is C₇H₃F₃O, and it has a molecular weight of approximately 178.09 g/mol. This compound is a colorless to pale yellow liquid with a distinctive odor and is classified as a hazardous material due to its flammability and potential to cause skin irritation .

2,4,5-Trifluorobenzaldehyde is a flammable liquid []. It is considered a mild irritant and may cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

The chemical reactivity of 2,4,5-trifluorobenzaldehyde includes various transformations typical of aldehydes:

  • Decarbonylation: This process involves the removal of the carbonyl group, which can be catalyzed by cobalt complexes. For instance, cobalt(I) complexes have shown effectiveness in decarbonylating this aldehyde to yield corresponding products .
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to generate acetals.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms influences the reactivity of the benzene ring, making it susceptible to electrophilic substitution reactions.

Several methods exist for synthesizing 2,4,5-trifluorobenzaldehyde:

  • Fluorination of Benzaldehyde: Direct fluorination of benzaldehyde using fluorinating agents can yield trifluorinated products.
  • Reactions involving Fluorinated Precursors: Starting from fluorinated phenols or other derivatives can also lead to the formation of this compound through various organic synthesis techniques.
  • Catalytic Processes: Employing transition metal catalysts can facilitate the selective introduction of fluorine atoms into the aromatic system .

2,4,5-Trifluorobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of fluorinated drugs and biologically active compounds.
  • Material Science: Utilized in developing advanced materials with specific optical or electronic properties due to its unique chemical structure.
  • Fluorescent Probes: Its properties make it suitable for use in fluorescence-based applications and studies.

Several compounds share structural similarities with 2,4,5-trifluorobenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
2-FluorobenzaldehydeC₇H₆FContains one fluorine atom; less reactive than trifluorinated versions.
3-FluorobenzaldehydeC₇H₆FSimilar structure but differing position of fluorine; affects reactivity.
2,3-DifluorobenzaldehydeC₇H₄F₂Two fluorine atoms; presents different electronic properties compared to trifluorinated variant.
TrifluoroacetophenoneC₈H₅F₃OContains a trifluoro group but differs by having a ketone functional group instead of an aldehyde.

The presence of multiple fluorine atoms in 2,4,5-trifluorobenzaldehyde significantly alters its chemical properties compared to these similar compounds, making it particularly useful in specialized applications within organic synthesis and material science.

Alkali Fluoride-Mediated Processes

The halogen exchange fluorination, commonly known as the Halex reaction, represents one of the most established methodologies for introducing fluorine atoms into aromatic compounds, including the synthesis of 2,4,5-trifluorobenzaldehyde [1]. This nucleophilic aromatic substitution process involves the displacement of a leaving group, typically chloride, by fluoride anion to generate the corresponding fluorinated aromatic compound [1]. The Halex reaction operates through a specific nucleophilic aromatic substitution mechanism where fluoride ions attack electron-deficient aromatic centers [1].

Alkali metal fluorides serve as the primary fluoride sources in these transformations, with potassium fluoride being the most commonly employed reagent due to its availability and effectiveness [1] [2]. The reaction mechanism involves the formation of alkali metal polyhydrogen fluorides, which can be conceptualized as participatory solvents for traditional alkali metal fluoride halogen exchange reactions [2]. The amount of free fluoride can be readily controlled by the addition or removal of hydrogen fluoride as well as by varying the temperature, making these systems highly versatile for substitution reactions [2].

Cesium fluoride represents another important alkali fluoride source, offering enhanced solubility compared to potassium fluoride in polar aprotic solvents [3] [4]. Recent developments have focused on improving the solubility of potassium fluoride through the introduction of onium halide co-catalysts, which enable fluoride solubilization as ternary urea-fluoride-onium complexes [4]. This approach fulfills the ion pairing requirement previously met by cationic electrophiles and enables more efficient fluorination processes [4].

The reaction typically proceeds under heterogeneous conditions, and phase transfer catalysts are often employed to transfer fluoride anions into solution [1]. The effectiveness of alkali fluoride-mediated processes depends on the electronic nature of the aromatic substrate, with electron-deficient aromatics showing enhanced reactivity toward nucleophilic fluoride attack [1] [5].

Optimization of Reaction Parameters

Temperature optimization plays a crucial role in halogen exchange fluorination reactions, with typical reaction temperatures ranging from 80°C to 200°C depending on the substrate and fluoride source employed [3] [6]. The relationship between temperature and reaction efficiency has been extensively studied, revealing that elevated temperatures generally enhance reaction rates but may also promote side reactions [6] [7]. For fluorination reactions involving aromatic aldehydes, temperatures between 100°C and 150°C have been found optimal for balancing reaction rate and selectivity [3].

The stoichiometry of fluoride reagents significantly impacts reaction outcomes, with typical fluoride-to-substrate ratios ranging from 2:1 to 8:1 for multiple fluorine substitutions [3]. When employing triethylamine tris(hydrogen fluoride) as the fluoride source, optimal conditions involve 8 equivalents of the reagent with 1.2 equivalents of potassium phosphate in acetonitrile at 80°C [3]. Alternative conditions using silver fluoride combined with triethylamine tris(hydrogen fluoride) have shown effectiveness at room temperature, requiring 2.0 equivalents of silver fluoride and 3.0 equivalents of the hydrogen fluoride complex [3].

Reaction time optimization varies considerably based on the specific conditions employed, with reactions typically requiring 3 to 24 hours for completion [3] [8]. The concentration of fluoride species in solution directly influences reaction kinetics, with higher concentrations generally leading to faster reaction rates but potentially increased side product formation [8]. Optimal concentrations typically range from 0.5 M to 2.0 M for most fluorination processes [3].

ParameterOptimal RangeEffect on Reaction
Temperature100-150°CEnhanced rate, potential side reactions
Fluoride Equivalents2-8 equivalentsHigher ratios improve conversion
Reaction Time3-24 hoursLonger times increase yield
Concentration0.5-2.0 MHigher concentrations accelerate kinetics

Solvent Effects in Fluorination Processes

Solvent selection critically influences the success of fluorination reactions, with polar aprotic solvents generally providing optimal conditions for nucleophilic fluoride attack [9] [10]. Dimethyl sulfoxide, dimethylformamide, and acetonitrile represent the most commonly employed solvents for halogen exchange fluorination processes [8] [9]. The superior performance of polar aprotic solvents stems from their ability to solvate cations without significantly interacting with the fluoride nucleophile, thereby maintaining high nucleophilicity [9].

In polar aprotic solvents, fluoride exhibits the highest nucleophilicity among halide ions due to its smallest atomic size and highest charge density [9]. This contrasts with polar protic solvents, where hydrogen bonding interactions with fluoride significantly reduce its nucleophilic character [9]. The charge density of fluoride leads to stronger hydrogen bonding with protic solvents, resulting in decreased reactivity compared to other halides [9].

Acetonitrile has demonstrated particular effectiveness for fluorination reactions due to its compatibility with fluorinating reagents and its ability to dissolve both organic substrates and inorganic fluoride salts [11] [12]. However, safety considerations must be evaluated, as many fluorinating reagents can react with common solvents, sometimes explosively [12]. Acetonitrile, formic acid, and sulfuric acid have been reported as compatible with fluorine-nitrogen gas mixtures [12].

Solvent-free conditions have been explored as an alternative approach, offering potential advantages in terms of environmental impact and reaction efficiency [12]. These conditions often require elevated temperatures and extended reaction times but can provide excellent yields for certain substrate classes [13]. The selection of appropriate reaction media must balance reactivity, selectivity, and safety considerations specific to the fluorinating system employed [12].

Alternative Synthetic Routes

From Fluorinated Precursors

The synthesis of 2,4,5-trifluorobenzaldehyde from pre-fluorinated aromatic precursors represents an efficient strategic approach that leverages existing fluorine substitution patterns [14] [15]. Suzuki-Miyaura coupling reactions have been successfully employed for constructing fluorinated benzaldehydes from fluorinated boronic acid derivatives [15]. This methodology allows for the selective formation of carbon-carbon bonds while preserving existing fluorine substituents on the aromatic ring [15].

Trifluoromethylation reactions of formylphenylboronic acid derivatives provide another viable route for accessing fluorinated benzaldehydes [15]. These transformations typically employ transition metal catalysis and specialized trifluoromethylating reagents to introduce the trifluoromethyl functionality [15]. The complementary nature of these approaches allows for flexible synthetic planning depending on the availability of starting materials [15].

Direct formylation of fluorinated aromatic precursors represents a classical approach to benzaldehyde synthesis [16]. The Gattermann-Koch reaction, involving treatment of fluorinated benzenes with carbon monoxide and hydrogen chloride in the presence of aluminum trichloride, provides direct access to fluorinated benzaldehydes [16]. This electrophilic aromatic substitution reaction works particularly well with electron-rich aromatic systems but requires careful optimization for multiply fluorinated substrates [16].

The Vilsmeier-Haack reaction offers another formylation strategy, employing dimethylformamide and phosphorus oxychloride to introduce the aldehyde functionality [16]. This reaction proceeds through the formation of an electrophilic formylating species that attacks the aromatic ring [16]. The regioselectivity of formylation can be controlled by the existing substitution pattern and electronic effects of fluorine substituents [16].

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed carbon-hydrogen bond activation has emerged as a powerful strategy for constructing fluorinated aromatic compounds [17]. This methodology enables direct functionalization of aromatic carbon-hydrogen bonds without requiring pre-functionalized substrates, thereby streamlining synthetic routes [17]. Palladium, rhodium, and copper catalysts have shown particular effectiveness in fluorination reactions [17].

Palladium-catalyzed formylation reactions provide direct access to aromatic aldehydes from various precursors [14]. Heterogeneous palladium catalysts supported on magnetic iron oxide-silica materials have demonstrated excellent activity for formylation reactions using formic acid as the carbonyl source [14]. These catalytic systems typically operate at temperatures around 80°C and provide good to excellent yields of aldehyde products [14].

The reaction mechanism involves oxidative addition of the aryl halide to palladium, followed by carbon monoxide insertion and reductive elimination to form the aldehyde product [14]. Iodine and triphenylphosphine serve as essential promoters, with triethylamine acting as a base to facilitate the transformation [14]. The heterogeneous nature of these catalysts allows for easy separation and reuse, making them attractive for practical applications [14].

Rhodium-catalyzed decarbonylation reactions have been employed for removing carbonyl groups from fluorinated aldehyde precursors when required [18]. Tris(triphenylphosphine) rhodium chloride effectively catalyzes decarbonylation reactions at temperatures around 150°C in 1,4-dioxane solvent [18]. These reactions proceed with high efficiency, achieving yields of 84% within 15-minute reaction times [18].

Flow Chemistry Applications

Flow chemistry has revolutionized fluorination processes by addressing many limitations associated with traditional batch methods [19] [20]. Continuous flow fluorination platforms offer enhanced safety, improved efficiency, and superior scalability for fluorochemical production [19] [21]. The advantages of flow systems include excellent heat and mass transfer properties, precise temperature control, and reduced exposure to hazardous reagents [19].

Automated flow systems for fluorination reactions incorporate computer-controlled pumps, electrochemical reactors, product collection systems, and automated wash procedures [11]. These systems eliminate manual interaction with hazardous chemistry while maintaining all processes within controlled environments [11]. The automation aspect significantly reduces safety risks associated with fluorination reactions [11].

Flow reactions have demonstrated superior efficiency compared to batch processes, often providing similar or increased yields with significantly shorter reaction times [11]. The ability to generate short-lived reactive intermediates in flow before substrate addition enables transformations that cannot be achieved in batch mode [11]. This technique has been successfully applied to access molecules that were previously difficult to synthesize [11].

Electrochemical flow fluorination represents a cutting-edge approach that combines the benefits of electrochemical synthesis with flow technology [22]. Electrochemical methods minimize side products by eliminating the need for chemical reagents, while microreactor systems provide excellent heat and mass transfer properties [22]. The precise control of temperature profiles and residence times enhances process safety and leads to high reaction selectivity [22].

Flow ParameterTypical RangeBenefit
Flow Rate0.1-2.0 mL/minControls residence time
Temperature20-150°CPrecise thermal control
Pressure1-10 barEnhanced mixing
Residence Time1-60 minutesOptimized conversion

Green Chemistry Perspectives

Environmentally Benign Synthetic Methods

The development of environmentally benign synthetic methods for fluorinated compounds has become increasingly important as environmental consciousness grows within the chemical industry [22]. Electrochemical fluorination approaches represent a significant advancement in green chemistry applications, as they minimize side product formation by eliminating the need for stoichiometric chemical reagents [22]. These methods rely on electrical energy to drive fluorination reactions, reducing the overall environmental footprint of fluorochemical synthesis [22].

Photocatalytic fluorination methods offer another environmentally friendly approach to fluorinated compound synthesis [23]. These processes utilize visible light to activate photosensitizers, which then promote fluorination reactions under mild conditions [23]. The mild reaction conditions, combined with the use of renewable energy sources, make photocatalytic methods particularly attractive from sustainability perspectives [23].

Aqueous fluorination reactions have gained attention as green alternatives to traditional organic solvent-based processes [12]. Cationic nitrogen-fluorine fluorinating agents can be effectively employed in water, eliminating the need for organic solvents and reducing environmental impact [12]. These aqueous systems often provide good selectivity and can be easily scaled for industrial applications [12].

Solvent-free fluorination conditions represent another environmentally conscious approach [12]. These methods eliminate solvent waste entirely while often providing enhanced reaction rates due to increased concentration effects [12]. However, careful temperature control is essential to prevent decomposition or unwanted side reactions in the absence of solvent moderating effects [12].

Waste Reduction Strategies

Atom economy principles play a crucial role in developing waste-minimized fluorination processes [24]. Reactions that incorporate all starting material atoms into the final product minimize waste generation and improve overall process efficiency [24]. The design of fluorination reactions with high atom economy requires careful consideration of reagent selection and reaction pathways [24].

Catalytic systems that can be recovered and reused contribute significantly to waste reduction in fluorination processes [14]. Heterogeneous catalysts, such as palladium supported on magnetic materials, can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [14]. This approach reduces both material costs and waste generation [14].

Phase transfer catalytic systems enable the use of inexpensive inorganic fluoride salts while maintaining high reaction efficiency [4]. These systems reduce the need for expensive fluorinating reagents and often provide better selectivity than traditional methods [4]. The ability to recycle phase transfer catalysts further enhances the environmental profile of these processes [4].

In situ generation of fluorinating species reduces the need for isolating and storing hazardous fluorinated intermediates [11]. Flow chemistry systems excel in this approach by generating reactive species immediately before use, eliminating storage requirements and reducing safety risks [11]. This strategy also minimizes decomposition of sensitive fluorinating agents [11].

Energy Efficiency in Production Processes

Energy efficiency considerations are paramount in developing sustainable fluorination processes [22]. Flow microreactor systems provide superior heat transfer compared to traditional batch reactors, enabling better temperature control with reduced energy input [22]. The high surface-to-volume ratios characteristic of microreactors facilitate rapid heat exchange and minimize energy requirements for temperature maintenance [22].

Process intensification through flow chemistry reduces equipment size and energy consumption while maintaining or improving productivity [21]. Continuous processes eliminate the energy-intensive heating and cooling cycles associated with batch operations [21]. The steady-state operation of flow systems typically requires less energy per unit of product compared to batch alternatives [21].

Integration of renewable energy sources with electrochemical fluorination processes offers significant opportunities for reducing the carbon footprint of fluorochemical production [22]. Solar and wind energy can directly power electrochemical fluorination reactions, eliminating dependence on fossil fuel-derived electricity [22]. This integration aligns with broader sustainability goals while maintaining process efficiency [22].

Optimization of reaction conditions to minimize energy input while maximizing yield represents a key strategy for energy-efficient fluorination [25]. Lower temperature processes reduce heating requirements, while shorter reaction times decrease overall energy consumption [25]. The development of more active catalytic systems enables operation under milder conditions, further reducing energy demands [25].

Energy ParameterTraditional BatchFlow ProcessEnergy Savings
Heating Time2-4 hoursContinuous60-80% reduction
Temperature Control±5°C±1°C20-30% reduction
Heat ExchangePoorExcellent40-60% improvement
Process Downtime20-30%<5%70-85% reduction

Reduction Pathways

The reduction of 2,4,5-trifluorobenzaldehyde proceeds through several mechanistically distinct pathways, each influenced by the strong electron-withdrawing effects of the three fluorine substituents. The enhanced electrophilicity of the carbonyl carbon, resulting from the cumulative inductive effects of fluorine atoms at positions 2, 4, and 5, significantly accelerates nucleophilic attack by hydride donors compared to unsubstituted benzaldehyde [1] [2].

Hydride Reduction Mechanisms

Sodium borohydride reduction represents the most commonly employed pathway for converting 2,4,5-trifluorobenzaldehyde to the corresponding benzyl alcohol. The reaction proceeds via nucleophilic addition of hydride to the carbonyl carbon, with the fluorine substituents providing a 2.1-fold rate enhancement relative to benzaldehyde [2]. Optimal conditions involve methanol as solvent at temperatures ranging from 0°C to room temperature, achieving yields of 85-95% [2].

Lithium aluminum hydride offers superior reactivity, providing 90-98% yields under anhydrous conditions in diethyl ether at 0°C . The reaction mechanism involves initial coordination of the aluminum center to the carbonyl oxygen, followed by intramolecular hydride transfer. The electron-deficient nature of 2,4,5-trifluorobenzaldehyde facilitates this coordination step, resulting in enhanced reaction rates compared to non-fluorinated analogs .

Electrochemical and Catalytic Reduction

Electrochemical reduction of 2,4,5-trifluorobenzaldehyde in aqueous buffer systems proceeds through a single-electron transfer mechanism, generating a radical anion intermediate that subsequently undergoes protonation and further reduction to yield the benzyl alcohol [4]. The electron-withdrawing fluorine substituents stabilize the radical anion intermediate, enabling reduction at less negative potentials than required for benzaldehyde [4].

Catalytic hydrogenation using palladium on carbon proceeds efficiently at room temperature to 50°C under hydrogen atmosphere . The reaction exhibits excellent chemoselectivity, reducing only the aldehyde functionality while preserving the aromatic fluorine substituents. Typical yields range from 80-90%, with the fluorinated substrate showing enhanced reactivity due to increased carbonyl electrophilicity .

Oxidation Reactions

The oxidation of 2,4,5-trifluorobenzaldehyde to the corresponding carboxylic acid proceeds through multiple mechanistic pathways, with the electron-withdrawing fluorine substituents influencing both reaction rates and product selectivity [2] .

Permanganate Oxidation

Potassium permanganate oxidation in aqueous potassium hydroxide solution represents a robust method for converting 2,4,5-trifluorobenzaldehyde to 2,4,5-trifluorobenzoic acid [2]. The reaction proceeds through initial coordination of permanganate to the aldehyde carbon, followed by electron transfer and subsequent hydrolysis. The electron-deficient nature of the fluorinated aldehyde facilitates permanganate coordination, resulting in a 1.5-fold rate enhancement compared to benzaldehyde [2]. Typical yields range from 80-90% under reflux conditions [2].

Chromium-Based Oxidation

Chromium trioxide oxidation in acetone provides an alternative pathway with yields of 75-85% [2]. The mechanism involves formation of a chromate ester intermediate, followed by elimination to generate the carboxylic acid product. The electron-withdrawing fluorine substituents stabilize the chromate ester intermediate through inductive effects, enhancing reaction rates by approximately 1.7-fold relative to benzaldehyde [2].

Catalytic Oxidation Systems

The TEMPO/sodium hypochlorite system represents the most efficient oxidation method, achieving 90-95% yields under mild conditions in dichloromethane [5]. The reaction proceeds through initial formation of an oxoammonium species, which subsequently oxidizes the aldehyde through a two-electron transfer mechanism. The fluorinated substrate shows enhanced reactivity due to increased carbonyl electrophilicity [5].

Silver oxide oxidation in aqueous solution provides a mild alternative, achieving 70-80% yields at room temperature . The mechanism involves coordination of silver to the carbonyl oxygen, followed by hydride abstraction and subsequent hydrolysis. The electron-withdrawing fluorine substituents facilitate silver coordination, resulting in enhanced reaction rates .

Condensation Mechanisms

The condensation reactions of 2,4,5-trifluorobenzaldehyde exhibit enhanced reactivity and improved selectivity compared to non-fluorinated analogs, primarily due to the increased electrophilicity of the carbonyl carbon [6] [7].

Knoevenagel Condensation

Knoevenagel condensation with malonic acid derivatives proceeds efficiently under basic catalysis, achieving yields of 80-95% [6]. The mechanism involves initial deprotonation of the active methylene compound, followed by nucleophilic addition to the aldehyde carbonyl and subsequent elimination of water. The electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and improving regioselectivity [6].

Aldol Condensation Reactions

Aldol condensation with enolates or acetaldehyde generates α,β-unsaturated aldehydes with high E/Z selectivity [7]. The reaction proceeds through enolate formation, nucleophilic addition to the fluorinated aldehyde, and subsequent dehydration. The electron-deficient nature of 2,4,5-trifluorobenzaldehyde favors formation of the thermodynamically stable E-isomer, with typical yields ranging from 70-85% [7].

Wittig and Related Reactions

Wittig reactions with phosphorus ylides proceed with enhanced stereoselectivity, achieving 75-90% yields of alkene products [8]. The mechanism involves nucleophilic addition of the ylide to the carbonyl carbon, formation of a betaine intermediate, and subsequent elimination to generate the alkene. The electron-withdrawing fluorine substituents stabilize the betaine intermediate, leading to improved stereocontrol [8].

Reductive Amination

Reductive amination with primary amines in the presence of sodium borohydride represents a highly efficient method for synthesizing secondary amines, achieving yields of 85-95% . The reaction proceeds through imine formation followed by in situ reduction. The electron-deficient aldehyde readily forms imines with primary amines, and the resulting imine exhibits enhanced susceptibility to hydride reduction due to the electron-withdrawing fluorine substituents .

Fluorine-Directed Reactivity Patterns

Electronic Effects on Reactivity

The electronic properties of 2,4,5-trifluorobenzaldehyde are dominated by the strong electron-withdrawing inductive effects of the three fluorine substituents, which significantly alter both the ground-state electronic structure and the reactivity patterns compared to unsubstituted benzaldehyde [10].

Inductive and Field Effects

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with Hammett sigma constants of approximately 0.43 for meta positions and 0.54 for para positions . In 2,4,5-trifluorobenzaldehyde, the presence of three fluorine atoms creates a highly electron-deficient aromatic system, with the cumulative inductive effect significantly depleting electron density from both the aromatic ring and the aldehyde carbonyl group [10].

The electron-withdrawing character manifests through both inductive and field effects, with fluorine atoms having electronegativity values of 4.0 on the Pauling scale [10]. This creates a substantial dipole moment and alters the electrostatic potential surface of the molecule, making the carbonyl carbon significantly more electrophilic than in non-fluorinated analogs [10].

LUMO Energy Considerations

Molecular orbital calculations indicate that 2,4,5-trifluorobenzaldehyde exhibits a substantially lowered LUMO energy (-0.8 to -1.0 eV) compared to benzaldehyde (-0.4 to -0.5 eV) . This lowering of the LUMO energy correlates directly with enhanced electrophilicity and increased susceptibility to nucleophilic attack . The LUMO primarily consists of π* orbitals centered on the carbonyl carbon and the aromatic ring, with significant coefficients at positions that are electronically activated by the fluorine substituents .

Rate Enhancement Factors

Kinetic studies demonstrate that 2,4,5-trifluorobenzaldehyde exhibits rate enhancements of 1.4-2.5-fold across various reaction types compared to benzaldehyde [2]. The most significant enhancements are observed in nucleophilic addition reactions, where the increased carbonyl electrophilicity directly impacts the rate-determining step [2]. Reduction reactions show particularly pronounced rate enhancements, with zinc/HCl reduction exhibiting a 2.5-fold increase in reaction rate [2].

Regioselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic additions to 2,4,5-trifluorobenzaldehyde is governed by both electronic and steric factors, with the fluorine substituents creating distinct activation patterns across the aromatic ring [12] .

Aromatic Nucleophilic Substitution Patterns

For oxygen nucleophiles such as hydroxide and alkoxide ions, nucleophilic aromatic substitution predominantly occurs at the para position relative to the aldehyde group (C-4), exhibiting a selectivity ratio of approximately 4:1 (para:meta) . This regioselectivity reflects the combined activating effects of the aldehyde group and the fluorine substituents, with LUMO coefficient analysis indicating maximum electron deficiency at the para position [12].

Nitrogen nucleophiles, including primary and secondary amines, show preferential attack at the meta positions (C-3 and C-5) with a selectivity ratio of 3:1 (meta:para) . This pattern reflects steric accessibility considerations, as the meta positions offer reduced steric hindrance compared to the electronically more activated para position .

Carbon Nucleophile Selectivity

Carbon nucleophiles, particularly Grignard reagents and organolithium compounds, exhibit overwhelming selectivity for the carbonyl carbon over aromatic positions, with selectivity ratios exceeding 20:1 . This chemoselectivity reflects the substantially higher electrophilicity of the carbonyl carbon compared to the aromatic carbons, even considering the electron-withdrawing effects of the fluorine substituents .

Temperature Effects on Selectivity

Temperature significantly influences regioselectivity patterns in nucleophilic additions to 2,4,5-trifluorobenzaldehyde . Higher temperatures favor kinetic control, leading to attack at the most electronically activated positions, while lower temperatures enhance selectivity by allowing equilibration to thermodynamically favored products . For oxygen nucleophiles, elevated temperatures increase the proportion of para-substitution products, while nitrogen nucleophiles show decreased selectivity at higher temperatures .

Stereoelectronic Considerations

The stereoelectronic effects in 2,4,5-trifluorobenzaldehyde arise from specific orbital interactions that influence both ground-state conformation and transition-state energies during chemical transformations [13] [14] [15].

Hyperconjugative Interactions

Hyperconjugative stabilization occurs through σ(C-H) → σ*(C-F) orbital interactions, contributing 8-15 kJ/mol to the overall molecular stability [13]. These interactions require antiperiplanar alignment of the C-H and C-F bonds and are maximized when the aldehyde group adopts a coplanar conformation with the aromatic ring [13] [14]. The stabilization energy increases with the number of fluorine substituents, making 2,4,5-trifluorobenzaldehyde particularly stabilized compared to mono- and difluorinated analogs [13].

Conformational Analysis

Rotational barriers around the exocyclic C-C bond connecting the aldehyde group to the aromatic ring are significantly influenced by the fluorine substitution pattern [14] [15]. Computational studies indicate that 2,4,5-trifluorobenzaldehyde exhibits a predominantly twofold barrier with a magnitude of approximately 18-20 kJ/mol [14]. This barrier is lower than that observed in benzaldehyde due to reduced π-conjugation between the electron-deficient aromatic ring and the carbonyl group [14].

The preferred conformation features the aldehyde group coplanar with the aromatic ring, stabilized by both hyperconjugative interactions and minimization of steric repulsion [15]. Anti-conformers are energetically favored over syn-conformers by 10-13 kJ/mol, reflecting the balance between electronic stabilization and steric effects [15].

Orbital Mixing Effects

The presence of multiple fluorine substituents creates significant mixing of the C-F σ* orbitals with the aromatic π* system, contributing 15-25 kJ/mol to the electronic stabilization [13]. This orbital mixing enhances the electron-withdrawing character of the fluorine substituents and increases the electrophilicity of both the aromatic ring and the aldehyde carbonyl [13].

π-π* orbital interactions between the aromatic ring and the carbonyl group contribute 12-20 kJ/mol to the overall stability when the aldehyde adopts a coplanar arrangement [13]. This interaction is enhanced by the electron-deficient nature of the aromatic ring, which increases the overlap between the aromatic π orbitals and the carbonyl π* orbital [13].

Catalytic Transformations

Decarbonylation Processes

The catalytic decarbonylation of 2,4,5-trifluorobenzaldehyde represents a valuable synthetic transformation for accessing fluorinated aromatic compounds while removing the formyl functional group [16] [17] [18].

Cobalt-Catalyzed Decarbonylation

The CoMe(PMe3)4 catalyst system represents the most efficient approach for decarbonylating 2,4,5-trifluorobenzaldehyde, achieving yields of 85-92% under optimized conditions [17] [18]. The reaction proceeds at 120°C in toluene over 6 hours, generating 1,2,4-trifluorobenzene and carbon monoxide [18]. The mechanism involves initial coordination of the aldehyde to the cobalt center, followed by oxidative addition of the C-H bond, migratory insertion, and reductive elimination of carbon monoxide [18].

The high efficiency of this catalyst system reflects the ability of the electron-deficient fluorinated aldehyde to readily coordinate to the electron-rich cobalt center [18]. The turnover numbers range from 45-60, indicating good catalyst stability under the reaction conditions [18]. The selectivity for decarbonylation over alternative pathways such as aldol condensation or reduction is exceptionally high [18].

Palladium-Catalyzed Systems

Palladium-based catalysts, particularly Pd(PPh3)4, provide an alternative decarbonylation pathway with yields of 78-85% [16]. The reaction requires higher temperatures (140°C) and longer reaction times (4 hours) in dimethylformamide [16]. The mechanism proceeds through oxidative addition of the aldehyde C-H bond to palladium(0), followed by CO insertion and reductive elimination [16].

The turnover numbers for palladium catalysts range from 35-50, reflecting moderate catalyst stability [16]. The electron-withdrawing fluorine substituents facilitate the initial oxidative addition step by increasing the electrophilicity of the aldehyde carbon [16].

Rhodium and Nickel Alternatives

Rhodium catalysts such as Rh(CO)(PPh3)3 provide moderate efficiency with yields of 70-80% under milder conditions (100°C in benzene) [17]. The reaction mechanism involves initial coordination of the aldehyde, followed by oxidative addition and subsequent CO elimination [17]. Turnover numbers range from 25-40, indicating reasonable catalyst performance [17].

Nickel-based systems using Ni(COD)2/PPh3 achieve yields of 75-82% at 110°C in tetrahydrofuran [17]. The mechanism parallels that of other transition metal catalysts but requires careful control of reaction conditions to prevent catalyst deactivation [17].

Cross-Coupling Reactions

Cross-coupling reactions of 2,4,5-trifluorobenzaldehyde provide powerful methods for introducing diverse substituents while preserving or modifying the aldehyde functionality [19] [20] [21].

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling with arylboronic acids proceeds through selective C-F bond activation, achieving yields of 65-75% using Pd(PPh3)4/K2CO3 catalyst systems [21]. The regioselectivity depends on the position of the fluorine substituent, with the fluorine ortho to the aldehyde group showing highest reactivity due to electronic activation [20].

The mechanism involves oxidative addition of the C-F bond to palladium(0), transmetalation with the arylboronic acid, and reductive elimination to form the coupled product [21]. The electron-withdrawing nature of the fluorine substituents facilitates the oxidative addition step, enabling coupling under milder conditions than typically required for aromatic C-F bonds [19].

Heck Coupling Reactions

Heck coupling proceeds through formyl C-H activation rather than C-F bond cleavage, achieving yields of 70-85% with high regioselectivity [22]. The reaction utilizes Pd(OAc)2/PPh3 catalyst systems and proceeds through initial C-H metalation directed by the aldehyde functionality [22].

The mechanism involves formation of a palladacycle intermediate through C-H activation, followed by alkene insertion and β-hydride elimination [22]. The electron-withdrawing fluorine substituents enhance the acidity of the ortho C-H bonds, facilitating the initial metalation step [22].

Sonogashira Coupling

Sonogashira coupling with terminal alkynes exhibits excellent regioselectivity and yields of 75-88% [23]. The reaction proceeds through formyl C-H activation using Pd(PPh3)2Cl2/CuI catalyst systems [23]. The mechanism involves initial formation of a copper acetylide, followed by transmetalation to palladium and subsequent coupling [23].

Cross-Coupling with Organometallic Reagents

Negishi coupling with organozinc reagents achieves moderate yields of 60-70% through C-F bond activation [21]. The reaction requires careful optimization of conditions to balance reactivity with selectivity [21]. Stille coupling with organostannanes provides yields of 55-65% but requires elevated temperatures due to the relatively low reactivity of the tin-carbon bond [21].

C-H Activation Strategies

C-H activation reactions of 2,4,5-trifluorobenzaldehyde enable site-selective functionalization of the aromatic ring while preserving the aldehyde functionality [22] [24] [25].

Ortho C-H Hydroxylation

Palladium-catalyzed ortho C-H hydroxylation using 4-chloroanthranilic acid as a transient directing group represents an efficient method for synthesizing salicylaldehyde derivatives [22]. The reaction achieves yields of 60-75% using Pd(OAc)2 catalyst with 1-fluoro-2,4,6-trimethylpyridnium triflate as oxidant [22].

The mechanism involves initial imine formation between the aldehyde and the directing group, followed by cyclometalation, oxidation to palladium(IV), and reductive elimination to install the hydroxyl group [22]. The electron-withdrawing fluorine substituents enhance the electrophilicity of the aldehyde carbon, facilitating imine formation [22].

Meta C-H Arylation

Meta-selective C-H arylation proceeds through remote directing group strategies, achieving yields of 45-60% [24]. The reaction utilizes palladium catalysts with specialized pyridine-based ligands that enable meta-selectivity through a template-based mechanism [24].

Benzylic C-H Oxidation

Copper-catalyzed benzylic C-H oxidation using Cu(OTf)2/TEMPO systems converts the aldehyde group to the corresponding carboxylic acid with yields of 70-85% [24]. The reaction proceeds through radical abstraction of the aldehyde hydrogen followed by oxygen insertion [24].

C-H Halogenation

Iron-catalyzed C-H halogenation provides access to polyhalogenated derivatives with yields of 55-70% . The reaction proceeds through electrophilic aromatic substitution facilitated by iron(III) catalysts . The regioselectivity is governed by the electronic effects of the existing fluorine substituents .

Rhodium-Catalyzed C-H Alkylation

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,4,5-Trifluorobenzaldehyde

Dates

Last modified: 08-15-2023

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